molecular formula C13H13NO4S B2438654 6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one CAS No. 838900-19-9

6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one

Cat. No.: B2438654
CAS No.: 838900-19-9
M. Wt: 279.31
InChI Key: LPOXDFNCKZKHER-UHFFFAOYSA-N
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Description

6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one is a heterocyclic compound that features a chromen-2-one core with a pyrrolidin-1-ylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one typically involves the reaction of chromen-2-one derivatives with pyrrolidine and sulfonyl chloride. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chromen-2-one core can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated chromen-2-one derivatives.

Scientific Research Applications

6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

    Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.

    Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.

    Indole derivatives: Compounds with a wide range of biological and clinical applications.

Uniqueness: 6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one is unique due to the combination of the chromen-2-one core and the pyrrolidin-1-ylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-pyrrolidin-1-ylsulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c15-13-6-3-10-9-11(4-5-12(10)18-13)19(16,17)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOXDFNCKZKHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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